2-(Benzyloxy)-3-bromo-5-chloropyridine
Overview
Description
2-(Benzyloxy)-3-bromo-5-chloropyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a benzyloxy group at the second position, a bromine atom at the third position, and a chlorine atom at the fifth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-3-bromo-5-chloropyridine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate pyridine derivative. This can be achieved through various methods, including the reaction of pyridine with suitable halogenating agents.
Introduction of Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the pyridine derivative with benzyl alcohol in the presence of a base such as sodium hydride.
Bromination and Chlorination: The introduction of bromine and chlorine atoms can be achieved through electrophilic aromatic substitution reactions. Bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, while chlorination can be performed using chlorine gas or a chlorinating agent such as thionyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-3-bromo-5-chloropyridine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The bromine and chlorine atoms can be reduced to form the corresponding hydrogenated pyridine derivative.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Benzaldehyde derivative.
Reduction: Hydrogenated pyridine derivative.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzyloxy)-3-bromo-5-chloropyridine has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: It is utilized in the synthesis of materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-3-bromo-5-chloropyridine involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromine and chlorine atoms can engage in halogen bonding. These interactions can influence the compound’s binding affinity and selectivity towards its targets, thereby modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-3-bromo-5-fluoropyridine: Similar structure but with a fluorine atom instead of chlorine.
2-(Benzyloxy)-3-chloro-5-bromopyridine: Similar structure but with the positions of bromine and chlorine atoms swapped.
2-(Benzyloxy)-3-iodo-5-chloropyridine: Similar structure but with an iodine atom instead of bromine.
Uniqueness
2-(Benzyloxy)-3-bromo-5-chloropyridine is unique due to the specific combination of benzyloxy, bromine, and chlorine substituents on the pyridine ring. This unique combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis, medicinal chemistry, and material science.
Properties
IUPAC Name |
3-bromo-5-chloro-2-phenylmethoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNO/c13-11-6-10(14)7-15-12(11)16-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCIESPHQGBEKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=N2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622120 | |
Record name | 2-(Benzyloxy)-3-bromo-5-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202409-82-3 | |
Record name | 2-(Benzyloxy)-3-bromo-5-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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